4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3): A Strategic Polyfunctional Scaffold in Advanced Drug Discovery and Complex Synthesis
4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3): A Strategic Polyfunctional Scaffold in Advanced Drug Discovery and Complex Synthesis
As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of designing synthetic routes that require precise, orthogonal functionalization. The compound 4-(bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3) represents a masterclass in polyfunctional scaffold design. By integrating three distinct reactive sites—a benzylic bromide, an aryl iodide, and an aryl fluoride—this building block allows chemists to execute complex, multi-step derivatizations with absolute chemoselectivity.
This technical guide deconstructs the structural dynamics, mechanistic synthesis, and application workflows of this critical scaffold, providing field-proven protocols for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of CAS 260050-97-3 is rooted in its electronic and steric environment. Each halogen serves a distinct, non-overlapping purpose dictated by its bond dissociation energy and polarizability.
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Fluorine (C1): Exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of adjacent functional groups and provides metabolic stability against oxidative cytochromes (e.g., CYP450) in final drug candidates.
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Iodine (C2): Highly polarizable with a weak C-I bond, making it an ideal, low-barrier leaving group for oxidative addition by palladium(0) catalysts.
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Bromomethyl (C4): A highly electrophilic benzylic carbon. The resonance stabilization of the transition state during nucleophilic attack makes it primed for rapid
displacement.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene |
| CAS Registry Number | 260050-97-3 |
| Molecular Formula | C |
| Molecular Weight | 314.92 g/mol |
| Monoisotopic Mass | 313.86 Da |
| SMILES String | C1=CC(=C(C=C1CBr)I)F |
| Physical State | Light brown to colorless oil (solidifies over time) |
Data supported by structural indexing from .
Mechanistic Synthesis: The Wohl-Ziegler Bromination
The synthesis of CAS 260050-97-3 is achieved via the Wohl-Ziegler radical bromination of 4-fluoro-3-iodotoluene. The causality behind selecting N-Bromosuccinimide (NBS) over molecular bromine (
Figure 1: Radical chain mechanism (Wohl-Ziegler) for synthesizing CAS 260050-97-3.
Protocol A: Self-Validating Synthesis of CAS 260050-97-3
Adapted from the protocol detailed in.
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Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol) and 50 mL of anhydrous carbon tetrachloride (
) under a nitrogen atmosphere. (Note: is historically ideal due to its lack of abstractable hydrogens, preventing solvent participation in the radical chain. In modern green chemistry, trifluorotoluene is a viable substitute). -
Reagent Addition: Add NBS (4.2 g, 23.3 mmol, 1.1 eq) and BPO (250 mg, 1.03 mmol, 0.05 eq).
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Initiation & Propagation: Heat the mixture to reflux (approx. 77°C) for 3 hours.
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In-Process Control (IPC) & Self-Validation: The reaction is visually self-validating. It begins as a suspension of dense NBS at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide (which is less dense than
) floats to the surface. Complete conversion is indicated when all solid material is buoyant. -
Workup: Cool the mixture to room temperature. Filter through a Celite pad to remove the succinimide byproduct, washing the filter cake with cold benzene or hexanes.
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Isolation: Evaporate the filtrate under reduced pressure to yield the crude benzyl bromide as a light brown oil.
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Purification: Purify via Medium Pressure Liquid Chromatography (MPLC) using a hexane/ethyl acetate gradient to afford the pure title compound (approx. 41.5% yield over two steps when carried forward to aldehydes).
Orthogonal Reactivity & Application Workflows
The true power of this scaffold lies in its chemoselectivity. By exploiting the distinct reactivity profiles of its substituents, chemists can build complex drug molecules sequentially without requiring protecting groups.
Figure 2: Orthogonal reactivity pathways of the tri-functional CAS 260050-97-3 scaffold.
Protocol B: Chemoselective N-Alkylation ( )
Objective: Utilize the
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Setup: Dissolve the target secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
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Base Addition: Add finely powdered
(2.0 eq). -
Electrophile Addition: Add 4-(bromomethyl)-1-fluoro-2-iodobenzene (1.05 eq) dropwise at 0°C to control the initial exotherm.
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Reaction: Stir at room temperature for 4-6 hours.
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IPC: Monitor by LC-MS. The reaction is validated by the emergence of the
peak of the alkylated product. Crucially, the isotopic pattern of the product must reflect the retention of the intact iodine atom (mass shift, but no loss of I). -
Workup: Quench with water, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over
, and concentrate.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Form a biaryl linkage at the C2 position. Causality: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-F bond. Using a bulky, bidentate ligand like dppf ensures rapid oxidative addition and minimizes protodehalogenation side reactions.
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Setup: In a Schlenk tube, combine the iodobenzene derivative (1.0 eq, typically post-
functionalization), an arylboronic acid (1.2 eq), and (0.05 eq). -
Base & Solvent: Add
(2.0 eq) and a thoroughly degassed mixture of 1,4-Dioxane/H O (4:1). -
Reaction: Heat at 80°C under an argon atmosphere for 12 hours.
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IPC: LC-MS analysis should show complete consumption of the iodinated starting material. The C-F bond will remain intact under these conditions.
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Workup: Filter the crude mixture through a pad of Celite, extract with EtOAc, and purify via flash column chromatography.
Analytical Characterization & Quality Control
To ensure the integrity of the scaffold before downstream synthesis, specific analytical markers must be confirmed:
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H NMR (400 MHz, CDCl
): The benzylic protons ( ) typically appear as a sharp singlet around 4.40 - 4.50 ppm. The aromatic protons will exhibit characteristic ortho/meta coupling with the fluorine atom ( ), resulting in distinct multiplets. -
F NMR (376 MHz, CDCl
): A distinct signal around -110 to -115 ppm confirms the presence of the aryl fluoride. -
Mass Spectrometry (ESI-MS): Due to the labile nature of the benzylic bromide, MS often shows an
fragment ion (m/z ~235) alongside the parent isotope pattern.
Safety, Handling, and Storage
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Hazard Profile: As a benzylic bromide, CAS 260050-97-3 is a potent alkylating agent and a severe lachrymator. It causes severe skin burns and eye damage. All handling must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).
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Storage: The compound is light-sensitive (prone to C-I bond homolysis) and moisture-sensitive. It must be stored under an inert atmosphere (Argon/N
) in an amber vial at 2-8°C.
References
- Xin, Z., Liu, G., Pei, Z., Szczepankiewicz, B. G., Serby, M. D., & Zhao, H. (2004). Protein-tyrosine phosphatase inhibitors and uses thereof (US Patent Application Publication No. US20040214870A1).
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18516455, 4-(Bromomethyl)-1-fluoro-2-iodobenzene. PubChem.[Link]
